Methyl(3-chloropropyl)methylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl N-(3-chloropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C6H12ClNO2/c1-8(5-3-4-7)6(9)10-2/h3-5H2,1-2H3 |
InChI Key |
BQFOVIOSQDLVGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCl)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity, Mechanism, and Transformation of Methyl 3 Chloropropyl Methylcarbamate
Mechanisms of Rearrangement Reactions
The primary rearrangement reaction of methyl(3-chloropropyl)methylcarbamate involves an intramolecular cyclization. This process is initiated by the nucleophilic attack of the nitrogen atom on the γ-carbon (the carbon bonded to the chlorine atom). This results in the displacement of the chloride ion and the formation of a strained, three-membered heterocyclic intermediate known as an aziridinium (B1262131) ion. nih.govnih.gov
Specifically, the lone pair of electrons on the nitrogen atom of the methylcarbamate group attacks the carbon atom attached to the chlorine. This intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction leads to the formation of a cyclic, quaternary ammonium (B1175870) salt, the N-methyl-N-methoxycarbonyl-aziridinium chloride. This aziridinium ion is a highly reactive intermediate due to the significant ring strain of the three-membered ring. nih.govnih.gov
The general mechanism can be depicted as follows:
Intramolecular Nucleophilic Attack: The nitrogen atom of the carbamate (B1207046) attacks the carbon atom bonded to the chlorine.
Transition State: A five-membered ring-like transition state is formed.
Chloride Displacement and Ring Formation: The carbon-chlorine bond breaks, and a new carbon-nitrogen bond is formed, resulting in the positively charged N-methyl-N-methoxycarbonyl-aziridinium ion and a chloride anion. researchgate.net
This aziridinium ion is susceptible to subsequent reactions, typically ring-opening by nucleophiles. The regioselectivity of the ring-opening depends on the reaction conditions and the nature of the attacking nucleophile. nih.gov
Studies on Reaction Kinetics and Thermodynamics
Quantitative studies on the kinetics and thermodynamics of the intramolecular cyclization of this compound and related compounds provide insight into the reaction's feasibility and rate. The rate of this reaction is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the nitrogen atom.
Research on analogous N-(3-chloropropyl) amine derivatives shows that the cyclization to form the aziridinium ring is a key step. researchgate.net The rate of this intramolecular reaction is generally faster than intermolecular counterparts due to the proximity of the reacting centers, a phenomenon known as the "intramolecular effect."
Table 1: Factors Influencing Reaction Kinetics
| Factor | Effect on Cyclization Rate | Rationale |
|---|---|---|
| Solvent Polarity | Generally increases with polarity | Polar solvents stabilize the charged transition state and the ionic products (aziridinium chloride). |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to overcome the energy barrier. |
| Substituents on Nitrogen | Electron-donating groups can increase the nucleophilicity of the nitrogen, potentially increasing the rate. | The methoxycarbonyl group is electron-withdrawing, which may decrease the nitrogen's nucleophilicity compared to a simple alkyl group. |
Catalytic Influence on this compound Reactivity
The reactivity of this compound can be influenced by catalysts. Both acid and base catalysis can play a role in its transformations, although for the intramolecular cyclization, the inherent nucleophilicity of the nitrogen is often sufficient.
Lewis Acids: Lewis acids could potentially coordinate with the chlorine atom, making it a better leaving group and thus accelerating the rate of cyclization. This type of activation is common in reactions involving alkyl halides.
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts could be employed to facilitate the reaction by transporting a basic catalyst or the reactant between the phases.
Solid Acid Catalysts: Studies on other carbamates, such as methyl N-phenylcarbamate, have shown that solid acid catalysts like Hβ zeolites can be effective in promoting condensation reactions. researchgate.net While a different reaction type, it highlights the potential for heterogeneous catalysis to influence carbamate reactivity.
The aziridinium ion intermediate itself can be considered an activated species. The introduction of specific groups onto the nitrogen atom prior to cyclization can also be seen as a form of "catalysis" or activation for subsequent ring-opening reactions. nih.gov For example, in related systems, the choice of activating electrophile influences the stability and subsequent reactivity of the formed aziridinium ion. nih.gov
Synthetic Methodologies and Reaction Pathways for Methyl 3 Chloropropyl Methylcarbamate
Retrosynthetic Analysis and Key Precursors for Methyl(3-chloropropyl)methylcarbamate
A retrosynthetic approach to this compound reveals two primary disconnection points, leading to logical and commonly employed synthetic strategies. The core of the molecule is the carbamate (B1207046) linkage, which can be disconnected in two ways, suggesting two main sets of precursors.
Disconnection A involves breaking the N-C(O) bond, which points to an amine and a chloroformate as the starting materials. This pathway identifies N-methyl-3-chloropropylamine and methyl chloroformate as the key precursors.
Disconnection B severs the O-C(O) bond, suggesting an alcohol and an isocyanate as the synthetic precursors. This alternative route highlights 3-chloro-1-propanol (B141029) and methyl isocyanate as the essential starting materials.
The selection of a particular synthetic route often depends on the availability and cost of these precursors, as well as considerations of process safety and efficiency.
| Precursor Set | Key Precursors | Chemical Formula |
| A | N-methyl-3-chloropropylamine | C4H10ClN |
| Methyl chloroformate | C2H3ClO2 | |
| B | 3-chloro-1-propanol | C3H7ClO |
| Methyl isocyanate | C2H3NO |
Direct Synthesis Approaches to Carbamates
The formation of the carbamate group is the central transformation in the synthesis of this compound. Several classical and modern organic reactions can be employed for this purpose.
Amidation of Chloroformates with Amines
This widely used method involves the reaction of an amine with a chloroformate. chemicalbook.com In the context of this compound synthesis, this translates to the reaction between N-methyl-3-chloropropylamine and methyl chloroformate. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, chloroform (B151607), or diethyl ether being frequently used.
A primary synthetic route for this compound involves the reaction of methyl isocyanate with 3-chloropropylamine (B7771022). vulcanchem.com While this specific reaction involves a primary amine, the general principle of amine-chloroformate reaction is a cornerstone of carbamate synthesis.
Alcoholysis of Isocyanates
An alternative and equally important route to carbamates is the addition of an alcohol to an isocyanate. tcichemicals.com For the synthesis of this compound, this involves the reaction of 3-chloro-1-propanol with methyl isocyanate. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is often highly efficient and proceeds readily, sometimes without the need for a catalyst.
However, the reaction can be accelerated by the use of catalysts such as tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate. The reaction is typically performed in an inert solvent to control the reaction temperature, as the addition is often exothermic.
Transamidation and Transesterification Strategies in Carbamate Formation
Transamidation and transesterification reactions offer alternative pathways to carbamates, often under milder conditions compared to the use of highly reactive reagents like chloroformates and isocyanates.
Transamidation would involve the reaction of a pre-existing carbamate with an amine. For instance, a simple methyl carbamate could potentially react with N-methyl-3-chloropropylamine to yield the desired product. However, these reactions often require catalysts and can be equilibrium-limited.
Transesterification involves the exchange of the alcohol portion of a carbamate. In this scenario, a carbamate such as methyl N-methylcarbamate could be reacted with 3-chloro-1-propanol in the presence of a suitable catalyst to form this compound. This method can be advantageous when the starting carbamate is readily available and the alcohol is the desired moiety to be introduced.
Introduction of the Chloropropyl Moiety
The 3-chloropropyl group is a key structural feature of the target molecule. Its introduction can be achieved either by starting with a precursor that already contains this group or by performing a halogenation reaction on a suitable substrate.
Halogenation Reactions on Propyl Chains
In a synthetic strategy where the carbamate is formed first, a subsequent halogenation step can be employed to introduce the chlorine atom. For example, methyl N-methyl-N-propylcarbamate could be synthesized and then subjected to a chlorination reaction.
Free-radical halogenation is a common method for the introduction of halogens onto alkyl chains. wikipedia.org This reaction is typically initiated by UV light or a radical initiator and involves the abstraction of a hydrogen atom from the alkyl chain by a halogen radical, followed by reaction of the resulting alkyl radical with a halogen molecule.
The selectivity of free-radical chlorination can be an issue, as it can lead to a mixture of products with chlorine at different positions on the propyl chain. However, by controlling the reaction conditions, such as temperature and the choice of chlorinating agent (e.g., sulfuryl chloride), the selectivity for the desired terminal chlorination can be improved. Photochemical methods, such as the photolysis of N-halocarbamates, can also be used to achieve specific halogenation patterns on alkyl chains. journals.co.za For instance, the photolysis of an N-chloro-N-alkylcarbamate in the presence of an alkene can lead to the addition of the carbamyl radical and a chlorine atom across the double bond. While not a direct chlorination of a saturated propyl chain, this illustrates the use of photochemical methods in functionalizing carbamate derivatives.
A general procedure for the synthesis of 3-chloropropylamine hydrochloride, a key precursor, involves the reaction of 3-amino-1-propanol with thionyl chloride in an anhydrous chloroform solution. chemicalbook.com The reaction mixture is initially cooled and then refluxed for several hours. After cooling, the product precipitates and can be collected by filtration. chemicalbook.com This method provides a direct way to obtain the chloropropylamine moiety from a readily available amino alcohol.
Coupling Reactions for Alkyl Chloride Incorporation
The introduction of the 3-chloropropyl moiety onto the carbamate structure is a critical step in the synthesis of this compound. This is typically achieved through reactions that form a carbon-nitrogen bond. A highly efficient and mild approach is the three-component coupling reaction involving an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgacs.org
This methodology allows for the one-pot synthesis of N-alkyl carbamates, avoiding the need for hazardous reagents like phosgene. google.com In this context, a primary amine (such as methylamine) can react with CO₂ in the presence of a base like cesium carbonate (Cs₂CO₃) to form a carbamate anion in situ. google.comacs.org This nucleophilic intermediate then reacts with an electrophilic alkyl halide, such as a dihalogenated propane (B168953) derivative (e.g., 1-bromo-3-chloropropane (B140262) or 1-iodo-3-chloropropane), to yield the desired product. The use of cesium carbonate is advantageous as it promotes the reaction under mild conditions and helps to prevent overalkylation of the carbamate nitrogen. organic-chemistry.orgresearchgate.net The addition of tetrabutylammonium (B224687) iodide (TBAI) can further enhance the reaction's efficiency. organic-chemistry.orgresearchgate.net
Another strategy involves modern cross-coupling reactions. While traditionally challenging, the use of unactivated alkyl chlorides as coupling partners has advanced significantly through dual nickel and photoredox catalysis. nih.gov This allows for the formation of C(sp²)–C(sp³) bonds and could be adapted for C-N bond formation, providing a pathway to couple a suitable carbamate precursor with 3-chloropropane derivatives. nih.gov
| Method | Reactants | Catalyst/Reagents | Key Features | Reference(s) |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI | Mild conditions, avoids overalkylation, good yields. | organic-chemistry.org, google.com, acs.org |
| Cross-Electrophile Coupling | Carbamate Precursor, Alkyl Chloride | Nickel/Photoredox Catalyst | Enables use of unactivated alkyl chlorides. | nih.gov |
N-Alkylation Strategies for Methyl Group Introduction
The introduction of a methyl group onto the nitrogen atom of the carbamate is a fundamental transformation. This can be accomplished either by starting with methylamine (B109427) in a three-component coupling reaction as described above, or by alkylating a pre-formed primary or secondary carbamate. Common strategies for N-alkylation include reductive amination and direct alkylation of the nitrogen center. researchgate.net
Reductive N-alkylation provides a one-pot method for the selective mono-alkylation of primary carbamates. epa.gov This approach involves the reaction of a primary carbamate with an aldehyde, such as formaldehyde, in the presence of a reducing agent. A common reagent system for this transformation is trifluoroacetic acid with triethylsilane. epa.gov The reaction proceeds through the formation of an intermediate N-acyliminium ion, which is then reduced by the silane (B1218182) to yield the N-alkylated carbamate. This method is noted for its selectivity in producing mono-alkylated products. epa.gov
The direct alkylation of the nitrogen atom in a carbamate is a widely used and efficient method. epa.gov This reaction is typically performed by treating the carbamate with a strong base to deprotonate the nitrogen, creating a nucleophilic anion that subsequently reacts with an alkylating agent. Cesium carbonate (Cs₂CO₃) in combination with tetrabutylammonium iodide (TBAI) has proven to be a particularly mild and selective system for the N-alkylation of carbamates with alkyl halides, such as methyl iodide. researchgate.netepa.gov This protocol is highly efficient, offering N-alkyl carbamates in high yields with excellent selectivity, preventing the O-alkylation that can sometimes be a competing pathway. epa.govrsc.org
| Strategy | Substrate | Reagents | Key Features | Reference(s) |
| Reductive Amination | Primary Carbamate | Aldehyde, Trifluoroacetic Acid, Triethylsilane | One-pot, selective mono-alkylation. | epa.gov |
| Direct Alkylation | Primary/Secondary Carbamate | Alkyl Halide, Cs₂CO₃, TBAI | Mild, highly selective for N-alkylation, high yields. | epa.gov, researchgate.net |
Stereoselective Synthesis of Carbamate Derivatives
While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are crucial in the broader context of carbamate chemistry, particularly in pharmaceutical applications. nih.gov Methodologies for controlling stereochemistry during carbamate synthesis often involve starting with enantiopure precursors or utilizing stereoselective reactions.
Process Optimization and Scale-Up Considerations for Laboratory Synthesis
Optimizing the synthesis of this compound for laboratory scale-up involves considerations of efficiency, safety, cost, and simplicity. One-pot procedures, such as the three-component coupling of an amine, CO₂, and an alkyl halide, are highly desirable as they reduce the number of intermediate isolation and purification steps, saving time and resources. google.com The choice of reagents is critical; using CO₂ as a C1 synthon is attractive due to its low cost and non-toxic nature, offering a greener alternative to phosgene-based routes. researchgate.net
Reaction conditions must be carefully optimized. This includes the choice of solvent, temperature, and catalyst loading to maximize yield and minimize side product formation. For instance, cesium carbonate has been identified as a highly effective base for promoting carbamate synthesis at mild temperatures. google.com For more complex, multi-step syntheses, the application of continuous-flow technology can offer significant advantages over traditional batch processes. researchgate.net Flow chemistry allows for precise control over reaction parameters, improved heat transfer, and safer handling of potentially hazardous intermediates, which can simplify the scale-up process. researchgate.net
Computational Chemistry and Theoretical Investigations of Methyl 3 Chloropropyl Methylcarbamate
Quantum Mechanical Studies for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods allow for the determination of electronic structure, bonding characteristics, and energy, providing a foundational understanding of Methyl(3-chloropropyl)methylcarbamate.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT methods are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface can be precisely calculated.
The exploration of the energy landscape of this compound using DFT can reveal the energies of different conformers and the transition states that connect them. This is crucial for understanding the molecule's flexibility and the energetic barriers to conformational changes. For instance, rotation around the C-O and C-N bonds of the carbamate (B1207046) group can be systematically studied to map out the potential energy surface.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-N | 1.38 Å | |
| N-CH3 | 1.46 Å | |
| C-Cl | 1.79 Å | |
| Bond Angle | O=C-O | 125.0° |
| O-C-N | 110.5° | |
| C-N-C | 121.0° | |
| Dihedral Angle | O=C-N-C | 180.0° (trans) |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to obtain more accurate energetic and electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be applied to this compound for benchmark calculations. While computationally more demanding than DFT, these methods are invaluable for validating the results from less expensive methods and for investigating phenomena where electron correlation is particularly important. For smaller molecules or specific aspects of the structure, high-accuracy ab initio calculations can provide definitive insights into the electronic distribution and bonding.
Analysis of Molecular Orbitals and Reactivity Indices
The reactivity of a molecule is intrinsically linked to its electronic structure, particularly the distribution and energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com For this compound, the HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO indicates the region most susceptible to nucleophilic attack.
The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating ability. Conversely, the LUMO energy is related to the electron affinity and points to its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized primarily on the carbamate nitrogen and oxygen atoms. |
| LUMO | 1.2 | Distributed along the C-Cl bond and the carbonyl carbon. |
| HOMO-LUMO Gap | 10.7 | Indicates relatively high kinetic stability. |
Note: The data in this table is for illustrative purposes.
Based on the principles of DFT, various reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Local Reactivity Descriptors , such as the Fukui functions, identify the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack. For this compound, the carbonyl carbon and the carbon bonded to the chlorine atom are expected to be key reactive centers.
Conformational Analysis and Isomerism via Molecular Mechanics and Dynamics
Due to the presence of several single bonds, this compound can exist in various conformations. While quantum mechanical methods are highly accurate, they can be computationally expensive for exploring the full conformational space of a flexible molecule.
Molecular Mechanics (MM) methods, which use classical physics to model molecules, are well-suited for rapid conformational searches. Force fields like MMFF94 or OPLS can be used to identify a wide range of low-energy conformers.
Molecular Dynamics (MD) simulations can then be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the molecule explores its conformational space, the stability of different conformers at various temperatures, and the influence of a solvent environment on its structure. Carbamates can exist as syn and anti rotamers due to the partial double bond character of the C-N bond, and MD simulations can help in understanding the energy barriers and populations of these isomers. nih.gov
Reaction Mechanism Elucidation through Computational Transition State Search
The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For this compound, theoretical investigations, particularly the search for transition states, provide invaluable insights into its reactivity, degradation pathways, and potential interactions with biological systems. Computational transition state searches are pivotal in mapping out the potential energy surface of a reaction, identifying the lowest energy pathways, and characterizing the fleeting molecular structures that govern the reaction rate.
Density Functional Theory (DFT) is a widely employed method for these investigations, offering a good balance between computational cost and accuracy. By applying DFT, researchers can model potential reactions such as hydrolysis, nucleophilic substitution at the carbonyl carbon, or reactions involving the chloropropyl group. The process involves proposing a reaction coordinate and then using sophisticated algorithms to locate the saddle point on the potential energy surface, which corresponds to the transition state.
A critical aspect of this analysis is the characterization of the transition state structure. This is confirmed by a frequency calculation, where a single imaginary frequency corresponding to the motion along the reaction coordinate confirms a true transition state. The energy of this transition state, relative to the reactants, provides the activation energy barrier, a key determinant of the reaction kinetics.
For this compound, a plausible reaction to investigate would be its hydrolysis, a common degradation pathway for carbamates. The reaction would proceed through a nucleophilic attack of a water molecule on the carbonyl carbon. A computational study would model the reactants (this compound and water), the transition state, and the products (3-chloropropan-1-ol, methylamine (B109427), and carbon dioxide). The calculated activation energy would provide a quantitative measure of its stability in an aqueous environment.
Another important reaction pathway to consider is the intramolecular cyclization, where the nitrogen atom attacks the carbon bearing the chlorine atom, leading to the formation of a cyclic compound. A transition state search for this reaction would reveal the energetic feasibility of such a pathway.
Table 1: Hypothetical Activation Energies for Proposed Reactions of this compound
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Neutral Hydrolysis | B3LYP | 6-31G(d,p) | PCM (Water) | 25.8 |
| Acid-Catalyzed Hydrolysis | M06-2X | 6-311+G(2d,p) | SMD (Water) | 18.2 |
| Base-Catalyzed Hydrolysis | B3LYP | 6-31G(d,p) | PCM (Water) | 15.5 |
| Intramolecular Cyclization | M06-2X | 6-311+G(2d,p) | SMD (Acetonitrile) | 22.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, also known as ab initio methods, are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. For this compound, such calculations can provide predicted nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra. These theoretical spectra are invaluable for interpreting experimental data, aiding in structure elucidation, and understanding the electronic structure of the molecule.
The prediction of vibrational spectra (IR and Raman) typically involves a geometry optimization of the molecule to its ground state equilibrium structure, followed by a calculation of the harmonic vibrational frequencies. These frequencies correspond to the normal modes of vibration of the molecule. The intensities of the IR bands are determined by the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability. Comparing the calculated vibrational spectrum with an experimental one can confirm the molecular structure and the purity of a sample.
NMR chemical shifts are another key spectroscopic parameter that can be accurately predicted using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method within DFT. The calculation provides the isotropic shielding value for each nucleus, which can then be converted to a chemical shift by referencing it to a standard compound (e.g., tetramethylsilane). The accuracy of predicted NMR spectra can be high enough to distinguish between different isomers or conformers of a molecule.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |
| 1 | 3105 | Medium | Low | N-H Stretch |
| 2 | 2980 | Strong | Medium | C-H Stretch (Alkyl) |
| 3 | 1715 | Very Strong | Low | C=O Stretch (Carbamate) |
| 4 | 1540 | Strong | Low | N-H Bend |
| 5 | 1250 | Strong | Medium | C-N Stretch |
| 6 | 1180 | Medium | Medium | C-O Stretch |
| 7 | 750 | Strong | Strong | C-Cl Stretch |
Note: This is a hypothetical table of selected vibrational frequencies. A full computational analysis would yield a complete list of all normal modes.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and, consequently, its physicochemical properties. For this compound, QSRR modeling could be employed to predict its reactivity in various chemical and biological processes without the need for extensive experimental testing.
The development of a QSRR model involves several key steps. First, a dataset of compounds with known reactivity data (e.g., reaction rate constants, equilibrium constants) is compiled. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological properties.
Examples of commonly used molecular descriptors include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. The predictive power of the resulting QSRR model is then validated using an external set of compounds that were not used in the model development.
For this compound, a QSRR model could be developed to predict its rate of hydrolysis based on a set of calculated molecular descriptors. Such a model would be valuable for assessing its environmental persistence or its stability under various conditions.
Table 3: Selected Molecular Descriptors for QSRR Modeling of this compound
| Descriptor | Value | Description |
| Molecular Weight | 165.61 g/mol | Total mass of the molecule. |
| LogP | 1.25 | A measure of lipophilicity. |
| Dipole Moment | 2.8 D | A measure of the molecule's overall polarity. |
| HOMO Energy | -9.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Polar Surface Area | 38.3 Ų | The surface sum over all polar atoms. |
Note: The descriptor values in this table are hypothetical and would need to be calculated using appropriate software.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine). The N-methyl group attached to the carbamate (B1207046) nitrogen and the N-methyl group attached to the propyl chain would likely exhibit distinct singlets, although rotational isomers might cause broadening or splitting of these signals. The protons on the propyl chain will appear as multiplets due to spin-spin coupling with their neighbors.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carbamate group is characteristically found at the downfield end of the spectrum (typically 150-160 ppm). The carbons attached to the electronegative nitrogen, oxygen, and chlorine atoms will also have distinct chemical shifts.
Two-Dimensional (2D) NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, it would show correlations between the protons of the -CH₂-CH₂-CH₂- chain, confirming their sequence. sigmaaldrich.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum. sigmaaldrich.commiamioh.edu
Below are the predicted NMR data for Methyl(3-chloropropyl)methylcarbamate.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| -N-CH₃ | ~2.9 - 3.1 | s | N/A |
| -O-CH₂- | ~4.1 - 4.3 | t | ~6-7 |
| -CH₂-CH₂Cl | ~2.0 - 2.2 | p | ~6-7 |
| -CH₂-Cl | ~3.6 - 3.8 | t | ~6-7 |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -N-CH₃ | ~35 - 40 |
| -O-CH₂- | ~65 - 70 |
| -CH₂-CH₂Cl | ~30 - 35 |
| -CH₂-Cl | ~40 - 45 |
| -C=O | ~155 - 160 |
The carbamate functional group exhibits restricted rotation around the nitrogen-carbonyl (N-C=O) bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. This restricted rotation can lead to the existence of distinct syn and anti conformers, which may be observable by NMR spectroscopy at low temperatures.
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes. ingenieria-analitica.com By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and eventual coalescence of signals corresponding to the interconverting conformers. Analysis of these line shape changes allows for the determination of the activation energy (rotational barrier) for the C-N bond rotation. For acyclic N-methylcarbamates, these barriers are typically in a range that makes them amenable to study by DNMR. libretexts.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a cornerstone for the analysis of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like many carbamates. st-andrews.ac.ukresearchgate.net In GC-MS, the compound is vaporized and separated from other components in a mixture by gas chromatography before being ionized and detected by the mass spectrometer. Electron Ionization (EI) is the most common ionization technique used in GC-MS.
Under EI, this compound would undergo characteristic fragmentation. The molecular ion peak (M⁺˙) may be observed, but often it is weak or absent for carbamates. Key fragmentation pathways for N-methylcarbamates include:
α-cleavage: Cleavage of bonds adjacent to the nitrogen or oxygen atoms.
McLafferty Rearrangement: If a gamma-hydrogen is present, a rearrangement can occur leading to the loss of a neutral molecule.
Loss of the carbamoyl (B1232498) group: A common fragmentation involves the cleavage of the ester bond.
A characteristic fragmentation for many N-methylcarbamates is the loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov Another significant fragmentation pathway would involve the loss of the 3-chloropropyl group.
Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 165/167 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 108/110 | [M - CH₃NCO]⁺˙ |
| 90 | [M - C₃H₆Cl]⁺ |
| 76 | [C₃H₆Cl]⁺ |
LC-MS/MS is a highly sensitive and selective technique for the analysis of carbamates, particularly in complex matrices, as it does not require the analyte to be volatile. organicchemistrydata.orgscilit.com The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer.
In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. chemicalbook.com
For this compound, the protonated molecule [M+H]⁺ would have an m/z of 166/168. Common fragmentations in collision-induced dissociation (CID) would include the loss of neutral molecules like methanol (B129727) or the cleavage of the carbamate group. The neutral loss of methyl isocyanate (-57 Da) is a characteristic fragmentation pathway for N-methylcarbamates. nih.gov
Predicted LC-MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 166.1 (³⁵Cl) | 109.1 | CH₃NCO |
| 166.1 (³⁵Cl) | 91.0 | C₃H₆Cl |
| 168.1 (³⁷Cl) | 111.1 | CH₃NCO |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of a compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula for the measured mass, distinguishing it from other ions that may have the same nominal mass.
For this compound (C₆H₁₂ClNO₂), HRMS can be used to confirm the identity of the molecular ion and its major fragments, providing a high degree of confidence in the identification.
Calculated Exact Masses for Key Ions of this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₆H₁₂ClNO₂]⁺ | ³⁵Cl | 165.05565 |
| [C₆H₁₂ClNO₂]⁺ | ³⁷Cl | 167.05270 |
| [C₆H₁₃ClNO₂]⁺ | ³⁵Cl | 166.06348 ([M+H]⁺) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
The carbamate group (-N(R)-C(=O)O-) is the most prominent feature and gives rise to several characteristic vibrational bands. The most intense and diagnostically significant band in the IR spectrum is typically the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1700-1730 cm⁻¹ for N,N-disubstituted carbamates. oup.com This band is a strong indicator of the carbamate functionality. Other key vibrations include the C-N stretching and C-O stretching modes. mdpi.com The presence of the alkyl chain and the chloro-substituent would also contribute specific bands, such as C-H stretching, bending vibrations, and the C-Cl stretching mode, which typically appears in the lower frequency "fingerprint" region (below 800 cm⁻¹).
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net While the C=O stretch is also visible in Raman spectra, other bands like C-C and C-H vibrations within the propyl chain might be more prominent. mdpi.com The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of this compound. researchgate.net
Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on known data for similar carbamate compounds. mdpi.comoup.comresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group Assignment |
| C-H Stretch | 2850-3000 | 2850-3000 | Alkyl (CH₃, CH₂) groups |
| C=O Stretch | 1700-1730 | 1700-1730 | Carbamate Carbonyl |
| C-N Stretch | 1250-1350 | 1250-1350 | Carbamate N-C bond |
| C-O Stretch | 1050-1200 | 1050-1200 | Carbamate O-C bond |
| C-Cl Stretch | 600-800 | 600-800 | Chloropropyl group |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a complex mixture, as well as for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of many carbamate compounds, particularly due to their potential thermal instability. austinpublishinggroup.comingenieria-analitica.com Reversed-phase HPLC is the most common mode used for separation. usgs.gov
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is typically used, offering excellent separation for moderately polar compounds like this compound. austinpublishinggroup.comepa.gov
Mobile Phase: The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. austinpublishinggroup.comepa.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.
Detection: Ultraviolet (UV) detection is a common method, with monitoring typically performed around 220 nm. austinpublishinggroup.com For higher sensitivity and selectivity, especially at trace levels, HPLC can be coupled with mass spectrometry (LC/MS) or a fluorescence detector following post-column derivatization. ingenieria-analitica.comyoutube.com
A representative set of HPLC conditions for the analysis of methylcarbamates is presented in the table below. austinpublishinggroup.com
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, increase to 80% B over 20 minutes |
| Flow Rate | 0.75 - 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV Diode Array Detector (DAD) at 220 nm |
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique, but its application to carbamates can be challenging due to their thermal lability; many carbamates degrade at the high temperatures used in GC injectors and columns. scispec.co.th However, with appropriate techniques, GC analysis is feasible.
Column: A moderately polar capillary column, such as one with a trifluoropropyl methyl silicone or polyethylene (B3416737) glycol stationary phase, is often suitable. epa.gov
Injection: To mitigate thermal degradation, techniques like cool on-column injection or the use of a deactivated, low-temperature injector are preferred. Often, derivatization is required to create a more thermally stable analogue of the parent compound. scispec.co.thnih.gov
Detection: A Flame Ionization Detector (FID) can be used for general-purpose analysis. orientjchem.org For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (GC-MS) is highly effective. GC-MS provides both quantitative data and structural confirmation. nih.gov
The table below outlines potential GC operating conditions, which would typically be optimized following a derivatization step. orientjchem.org
| Parameter | Condition |
| Column | DB-WAX or equivalent (30 m x 0.53 mm ID) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C (often requires derivatization) |
| Oven Program | Initial temp 70°C, ramp at 10°C/min to 300°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information, including:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.
Conformation: The exact spatial orientation of the molecule's different parts, such as the rotation around the C-N and C-O bonds of the carbamate group. nih.gov
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing information about hydrogen bonds, dipole-dipole interactions, or van der Waals forces. mdpi.com
While X-ray crystallography has been successfully applied to characterize numerous carbamate-containing compounds, including metal complexes and zwitterionic adducts, specific crystallographic data for this compound is not available in publicly accessible crystallographic databases as of this writing. mdpi.comresearchgate.net The successful application of this technique is contingent on the ability to produce high-quality, single crystals of the compound.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This is a common and often necessary strategy in the analysis of carbamates for both GC and HPLC. nih.govresearchgate.net
For Gas Chromatography , the primary goal of derivatization is to increase the thermal stability and volatility of the carbamate, preventing its breakdown in the hot injector port. scispec.co.th Common strategies include:
Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) converts the carbamate into a more stable and highly electron-capturing derivative, which is ideal for detection by an Electron Capture Detector (ECD) or MS. nih.govresearchgate.net
Alkylation/Methylation: In-port derivatization, or "flash-heater methylation," with reagents such as trimethylanilinium hydroxide (B78521) can convert N-methyl carbamates into their more stable N,N-dimethyl or aryl methyl ether analogues. scispec.co.thcapes.gov.br
Xanthydrol Reaction: Derivatization with 9-xanthydrol has been shown to produce stable derivatives of carbamates suitable for GC-MS analysis at trace levels. nih.gov
For High-Performance Liquid Chromatography , derivatization is typically performed post-column to enhance detection sensitivity, particularly with fluorescence detectors. epa.gov
OPA Derivatization: A widely used method involves the hydrolysis of the N-methylcarbamate under basic conditions after it elutes from the HPLC column. epa.gov The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be detected at very low concentrations. youtube.comepa.gov
| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |
| Gas Chromatography (GC) | Acylation | Heptafluorobutyric anhydride (HFBA) | Increase thermal stability and detector response (ECD/MS) |
| Gas Chromatography (GC) | Flash-Heater Methylation | Trimethylanilinium hydroxide | Increase thermal stability |
| Gas Chromatography (GC) | Xanthylation | 9-xanthydrol | Create stable derivative for GC-MS |
| High-Performance Liquid Chromatography (HPLC) | Post-Column Fluorescence Tagging | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Enhance detection sensitivity via fluorescence |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Variation of Alkyl Chain Lengths and Halogen Substitution
The reactivity of carbamates can be significantly influenced by the nature of the alkyl chain attached to the oxygen atom. While direct studies on a homologous series of Methyl(alkoxy)methylcarbamates are not extensively documented, general principles of organic chemistry allow for predictions on how systematic variations would impact the molecule's properties.
Alkyl Chain Length:
Increasing the length of the alkyl chain from propyl to butyl, pentyl, and so on, is expected to primarily affect the steric hindrance around the carbamate (B1207046) group. This can influence the rate of reactions where the carbonyl carbon is the electrophilic center. For instance, in hydrolysis reactions, a longer alkyl chain might slightly decrease the reaction rate due to increased steric bulk, making the approach of a nucleophile more difficult.
Furthermore, the lipophilicity of the molecule increases with the length of the alkyl chain. surrey.ac.uk This is a critical factor in applications where the molecule needs to traverse nonpolar environments. The relationship between alkyl chain length and metabolic stability in biological systems is also a key consideration, with longer chains potentially offering different metabolic profiles. nih.gov
Halogen Substitution:
The nature of the halogen atom at the terminal position of the alkyl chain has a profound effect on the reactivity of that part of the molecule. The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order I > Br > Cl > F. libretexts.orgmsu.edu This is a consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most easily cleaved.
Therefore, substituting the chlorine atom in Methyl(3-chloropropyl)methylcarbamate with bromine or iodine would be expected to enhance the rate of reactions involving the displacement of the halide. Conversely, substitution with fluorine would likely render the propyl chain less reactive towards nucleophilic attack. msu.edu
To illustrate these expected trends, the following interactive data table provides a hypothetical comparison of reaction rates for nucleophilic substitution at the terminal carbon for different halogen substituents.
| Halogen (X) in Methyl(3-X-propyl)methylcarbamate | Relative C-X Bond Strength (kJ/mol) | Expected Relative Rate of Nucleophilic Substitution |
| F | ~485 | Very Slow |
| Cl | ~340 | Moderate |
| Br | ~285 | Fast |
| I | ~215 | Very Fast |
Note: The data in this table is illustrative and based on general principles of alkyl halide reactivity, not on experimental data for this compound.
Influence of N-Substitution (Methyl Group) on Reactivity and Selectivity
The presence of a methyl group on the nitrogen atom of the carbamate functionality in this compound has significant electronic and steric implications. N-alkylation of carbamates is a common strategy to modulate their chemical and biological properties. rsc.org
Electronic Effects:
Steric Effects:
The N-methyl group introduces steric hindrance around the nitrogen and the carbonyl group. This can influence the molecule's conformation and its ability to interact with other molecules. For example, in the context of enzymatic hydrolysis, the presence of the N-methyl group can significantly alter the rate of reaction compared to an N-unsubstituted analogue. clemson.edu Generally, N-alkylation tends to decrease the rate of enzymatic hydrolysis. nih.gov
The N-methyl group also prevents the formation of hydrogen bonds where the N-H proton would act as a donor, which can be a critical factor in molecular recognition and binding processes.
Positional Effects of Chlorine on Chemical Behavior
The position of the chlorine atom on the propyl chain is a critical determinant of the chemical behavior of this compound. Had the chlorine been at the 1- or 2-position, the reactivity of the molecule would be substantially different.
1-Chloropropyl isomer: In this case, the chlorine would be on the carbon adjacent to the oxygen of the carbamate. This would make the molecule an α-chloroether derivative, which are known to be highly reactive and unstable.
2-Chloropropyl isomer: A chlorine at the 2-position would create a chiral center, leading to enantiomeric forms of the molecule. The steric and electronic environment of the chlorine would be different, potentially influencing its reactivity in substitution and elimination reactions.
3-Chloropropyl isomer (as in the title compound): The chlorine is at the terminal position of the propyl chain, making it a primary alkyl chloride. This position is relatively unhindered and susceptible to nucleophilic substitution reactions. The distance from the electron-withdrawing carbamate group means that the inductive effect on the C-Cl bond is less pronounced than it would be in the 1- or 2-position.
The 3-position also allows for the possibility of intramolecular cyclization reactions under certain conditions, where the carbamate nitrogen or oxygen could act as a nucleophile to displace the chlorine, leading to the formation of a heterocyclic ring system.
Exploration of Substituent Effects on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic nature of the substituents on both the N-methyl and the 3-chloropropyl groups.
Reaction Kinetics:
The rate of nucleophilic substitution at the 3-position of the propyl chain will be affected by the nature of the attacking nucleophile and the solvent. The presence of the carbamate group, being electron-withdrawing, can have a modest influence on the reaction rate through an inductive effect transmitted along the alkyl chain.
Hydrolysis of the carbamate ester is a key reaction, and its rate is pH-dependent. clemson.edu In alkaline hydrolysis, the rate-determining step for N-alkylated carbamates is often the formation of a tetrahedral intermediate. clemson.edu Electron-withdrawing substituents on the N-alkyl group would be expected to decrease the rate of hydrolysis by destabilizing the developing negative charge on the nitrogen in the transition state.
Thermodynamics:
The thermodynamics of reactions, such as the formation of the carbamate from the corresponding alcohol and isocyanate, are also influenced by substituent effects. The stability of the carbamate bond is a key thermodynamic parameter. The N-methyl group, through its electron-donating effect, contributes to the resonance stabilization of the carbamate linkage. acs.orgnih.gov
Rational Design of this compound Analogues for Specific Chemical Transformations
The structural features of this compound make it a versatile scaffold for the rational design of analogues tailored for specific chemical transformations.
Analogues for Increased Reactivity:
To design an analogue with enhanced reactivity at the alkyl chain, one could replace the chlorine with a better leaving group, such as iodine or a tosylate group. This would facilitate nucleophilic substitution reactions, making the molecule a more potent alkylating agent.
Analogues for Intramolecular Cyclization:
By modifying the N-substituent, one could design analogues that are predisposed to intramolecular cyclization. For example, replacing the N-methyl group with a group containing a nucleophilic moiety could lead to the formation of various heterocyclic structures upon reaction with the 3-chloropropyl chain.
Analogues as Protecting Groups:
The carbamate functionality is widely used as a protecting group for amines. By tuning the electronic properties of the molecule, one could design analogues of this compound where the carbamate group can be cleaved under specific and mild conditions, a desirable feature in multi-step organic synthesis.
Ligand Efficiency and Lipophilicity Considerations in Molecular Design
In the context of designing molecules that interact with biological targets, ligand efficiency (LE) and lipophilicity are crucial parameters. wikipedia.org
Ligand Efficiency:
Ligand efficiency is a measure of the binding energy of a molecule per non-hydrogen atom. wikipedia.org It is a useful metric for optimizing lead compounds in drug discovery. For small molecules like this compound, maximizing ligand efficiency would involve ensuring that each part of the molecule contributes favorably to the binding affinity. This requires a deep understanding of the target's binding site and designing analogues that make optimal interactions.
Lipophilicity:
In molecular design, it is often necessary to balance lipophilicity to achieve the desired biological activity and ADME profile. For instance, increasing the length of the alkyl chain would increase lipophilicity, which might enhance membrane permeability but could also lead to increased metabolic clearance or off-target toxicity. surrey.ac.uk
The following interactive data table illustrates the calculated logP (cLogP) for hypothetical analogues, demonstrating how structural modifications can influence this key physicochemical property.
| Compound | Structure | cLogP (Illustrative) |
| Methyl(propyl)methylcarbamate | CH3NHCOOCH2CH2CH3 | 1.2 |
| This compound | CH3NHCOOCH2CH2CH2Cl | 1.7 |
| Methyl(3-bromopropyl)methylcarbamate | CH3NHCOOCH2CH2CH2Br | 1.8 |
| Methyl(3-iodopropyl)methylcarbamate | CH3NHCOOCH2CH2CH2I | 2.0 |
| Methyl(butyl)methylcarbamate | CH3NHCOOCH2CH2CH2CH3 | 1.6 |
Note: The cLogP values in this table are for illustrative purposes to show trends and are not experimentally verified data.
Chemical Degradation Pathways and Mechanisms
Hydrolytic Stability and Decomposition Products
N-methylcarbamates, the chemical class to which Methyl(3-chloropropyl)methylcarbamate belongs, are generally characterized by their resistance to hydrolysis under neutral conditions. However, the rate of hydrolysis is significantly influenced by pH. While scientific literature specifically detailing the hydrolytic stability of this compound is limited, the general behavior of analogous N-methylcarbamate pesticides can provide insights into its likely decomposition in aqueous environments. nih.gov
Under alkaline conditions, the hydrolysis of N-methylcarbamates is typically accelerated. clemson.edu The process involves the cleavage of the carbamate (B1207046) ester linkage, leading to the formation of an alcohol and methylcarbamic acid. Methylcarbamic acid is unstable and further decomposes to methylamine (B109427) and carbon dioxide. In the case of this compound, this would result in the formation of 3-chloro-1-propanol (B141029), methylamine, and carbon dioxide.
Table 1: Postulated Hydrolytic Degradation Products of this compound
| Parent Compound | Potential Decomposition Products |
| This compound | 3-chloro-1-propanol, Methylamine, Carbon Dioxide |
Photochemical Degradation Routes and Products
The degradation of carbamate pesticides can be initiated or accelerated by the absorption of light, a process known as photochemical degradation or photolysis. The specific routes and resulting products of photodegradation are dependent on the wavelength of light and the chemical environment. While direct photolysis of this compound has not been extensively documented, studies on other carbamates suggest potential pathways. uc.pt
Photodegradation of carbamates can proceed through various mechanisms, including the homolytic cleavage of the C–O bond in the carbamate moiety. unito.it This process would generate radical species that can undergo further reactions. For aromatic carbamates, photo-Fries rearrangement has been observed. uc.pt In the context of this compound, irradiation could potentially lead to the cleavage of the ester bond, forming a 3-chloropropyl radical and a methylcarbamoyl radical, or cleavage of the N-C bond. These reactive intermediates would then react further with surrounding molecules, such as water or oxygen, to form a variety of degradation products.
Thermal Decomposition Mechanisms and Products
The thermal stability of carbamates varies depending on their structure. researchgate.netcdnsciencepub.com Studies on the thermal decomposition of various carbamates reveal two primary competing pathways. researchgate.netpublish.csiro.au
The first pathway involves the elimination of an alcohol and the formation of an isocyanate. researchgate.netpublish.csiro.au For this compound, this would lead to the formation of 3-chloropropanol and methyl isocyanate.
The second pathway involves the elimination of an amine and carbon dioxide to form an alkene. researchgate.net In the case of this compound, this would result in the formation of methylamine, carbon dioxide, and allyl chloride.
The prevalence of each pathway is influenced by the substitution on the nitrogen and the structure of the alcohol moiety. For instance, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate yields N-methylaniline, carbon dioxide, and ethylene, following the second pathway. researchgate.net Conversely, methyl N-methylcarbamate decomposes to methyl isocyanate and methanol (B129727), consistent with the first pathway. publish.csiro.au Given the structure of this compound, it is plausible that both decomposition pathways could occur.
Table 2: Potential Thermal Decomposition Products of this compound
| Decomposition Pathway | Potential Products |
| Isocyanate Formation | 3-chloropropanol, Methyl isocyanate |
| Alkene Formation | Methylamine, Carbon dioxide, Allyl chloride |
Oxidative Degradation Processes
Oxidative degradation is a significant pathway for the transformation of many organic compounds in the environment, often mediated by reactive oxygen species such as hydroxyl radicals (•OH). researchgate.net The degradation of carbamate insecticides by hydroxyl radicals has been shown to be an effective process. nih.govacs.org
The reaction of hydroxyl radicals with carbamates can be initiated by hydrogen abstraction from an N-methyl group. researchgate.net For this compound, this would lead to the formation of a radical intermediate that can undergo further oxidation. Attack by hydroxyl radicals can also occur at other sites on the molecule, including the chloropropyl chain. The degradation products of carbamates via advanced oxidation processes often include substituted phenols, though this is more relevant for aromatic carbamates. nih.gov The specific oxidative degradation products of this compound have not been detailed in the available literature, but the process is expected to lead to more polar and smaller molecules.
Role of Catalysts in Degradation Kinetics and Pathways
The degradation of carbamates can be significantly influenced by the presence of catalysts. Both acids and bases can catalyze the hydrolysis of the carbamate bond, with alkaline conditions generally leading to faster degradation. clemson.edu Metal ions can also play a catalytic role in carbamate hydrolysis. rsc.org The coordination of metal ions to the carbamate can trigger the hydrolysis process. rsc.org
In the context of thermal decomposition, certain surfaces can affect the reaction rate, although some studies have found the decomposition to be a homogeneous, unimolecular gas-phase reaction. publish.csiro.au For other degradation pathways, such as photocatalysis, semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO) can act as photocatalysts, accelerating the degradation of carbamates under UV irradiation. researchgate.net The specific effects of various catalysts on the degradation kinetics and pathways of this compound would require further investigation.
Analytical Methods for Identification of Degradation Products
The identification and quantification of carbamates and their degradation products in various environmental matrices require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of carbamate pesticides. researchgate.netresearchgate.netnih.gov HPLC can be coupled with various detectors, including ultraviolet (UV) and fluorescence detectors, for the detection of these compounds. sepscience.com
For more definitive identification and structural elucidation of degradation products, mass spectrometry (MS) is often employed. researchgate.netnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity, allowing for the determination of trace levels of carbamates and their metabolites in complex samples. researchgate.netnih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analytes to improve their volatility and thermal stability. jircas.go.jp
Table 3: Common Analytical Techniques for Carbamate Analysis
| Analytical Technique | Detector | Application |
| High-Performance Liquid Chromatography (HPLC) | UV, Fluorescence | Quantification of parent compound and degradation products |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Highly sensitive and selective quantification and identification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Identification of volatile degradation products (may require derivatization) |
Academic and Research Applications in Chemical Synthesis and Materials Science
Methyl(3-chloropropyl)methylcarbamate as a Building Block in Organic Synthesis
The presence of two reactive sites in this compound makes it a valuable precursor and intermediate in the construction of more complex molecular architectures.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The structure of this compound, with its electrophilic chloropropyl group and the nucleophilic potential of the carbamate (B1207046) nitrogen (after a potential deprotection or transformation step), provides a strategic starting point for the synthesis of various heterocyclic rings. For instance, intramolecular cyclization reactions can be envisioned where the nitrogen atom, after suitable activation, attacks the carbon bearing the chlorine atom, leading to the formation of cyclic structures such as azetidines or pyrrolidines, which are prevalent motifs in medicinal chemistry.
While specific, publicly available research detailing the direct use of this compound for the synthesis of a wide range of heterocycles is limited, its potential is inferred from the well-established reactivity of similar N-substituted chloropropylamines. The general synthetic strategies would likely involve base-catalyzed cyclization or metal-catalyzed cross-coupling reactions to form the desired heterocyclic ring system. The carbamate moiety can serve as a protecting group for the nitrogen atom, allowing for other transformations on a larger molecule before the cyclization step is initiated.
Intermediate in the Synthesis of Complex Organic Molecules
In the multi-step synthesis of complex organic molecules, such as natural products and their analogues, the introduction of specific functionalities at precise locations is crucial. This compound can act as a key intermediate to introduce a protected aminopropyl side chain onto a larger molecular scaffold. The chloropropyl group allows for nucleophilic substitution reactions with a variety of nucleophiles, including carbanions, alkoxides, and thiolates, thereby extending the carbon skeleton or introducing new functional groups.
Following the coupling reaction, the methylcarbamate group can be hydrolyzed under basic or acidic conditions to reveal a primary or methylamino group, which can then participate in further synthetic transformations, such as amide bond formation, reductive amination, or the construction of nitrogen-containing ring systems. This stepwise approach, facilitated by the differential reactivity of the two functional ends of this compound, offers synthetic chemists a reliable method for the controlled elaboration of complex molecular structures.
Functionalization Reagent in Material Science
The ability of this compound to be covalently attached to surfaces and incorporated into polymer chains makes it a useful tool for modifying the properties of materials.
Incorporation into Polymeric Structures and Resins
The reactive chloropropyl group of this compound allows for its incorporation into various polymeric backbones. This can be achieved through copolymerization of a vinyl-functionalized derivative of the carbamate with other monomers or by grafting the compound onto existing polymer chains that possess suitable reactive sites. For example, polymers with nucleophilic side chains (e.g., hydroxyl or amine groups) can be modified by reaction with the chloropropyl group of the carbamate.
The incorporation of the methylcarbamate functionality into a polymer can alter its physical and chemical properties, such as solubility, thermal stability, and adhesion. Furthermore, the carbamate group can serve as a latent reactive site for further post-polymerization modifications, enabling the creation of functional materials with tailored properties for specific applications, including specialty coatings, adhesives, and composite materials.
Surface Modification and Adhesion Promotion
The chemical modification of surfaces is a critical technology for enhancing the performance of materials in a wide range of applications. This compound can be utilized as a surface modification agent to introduce carbamate functionalities onto various substrates, such as silica (B1680970), metal oxides, and other inorganic materials. The chloropropyl group can react with surface hydroxyl groups, often via a silanization agent, to form a stable covalent bond.
The presence of the carbamate groups on the surface can significantly alter its properties, such as wettability, biocompatibility, and chemical reactivity. For instance, the modified surface may exhibit improved adhesion to other materials, which is a critical factor in the performance of coatings, adhesives, and composite materials. The carbamate-functionalized surface can also serve as a platform for the subsequent attachment of other molecules, such as biomolecules or catalysts, leading to the development of advanced functional materials.
Chemical Probes for Mechanistic Biological Studies (e.g., enzyme inhibition mechanisms)
Carbamates are a well-known class of compounds that can act as inhibitors of certain enzymes, particularly serine hydrolases. nih.gov They function as "pseudo-substrate" inhibitors, where the carbamate is attacked by the active site serine residue, leading to the formation of a carbamoylated enzyme intermediate. nih.gov This covalent modification inactivates the enzyme. While the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme, the rate of this regeneration is often significantly slower than the normal catalytic turnover, resulting in effective inhibition. nih.gov
Applications in Carbon Capture Chemistry via Carbamate Formation
The global effort to mitigate climate change has spurred significant research into carbon capture, utilization, and storage (CCUS) technologies. A prominent chemical strategy for capturing carbon dioxide (CO2) involves the reversible reaction of CO2 with amines to form carbamates. This process is central to many industrial-scale carbon capture systems. While specific research on this compound in this application is not extensively documented in publicly available literature, its structural features—a carbamate moiety and a reactive chloropropyl group—suggest its potential utility within the broader context of amine-based solid sorbents for CO2 capture.
Amine-based CO2 capture relies on the nucleophilic attack of the nitrogen atom of an amine on the electrophilic carbon atom of CO2, leading to the formation of a zwitterionic intermediate that is then deprotonated by a second amine molecule to form a stable carbamate. nih.gov This chemistry is the foundation of aqueous amine scrubber technologies. rsc.org However, these systems often suffer from high energy requirements for solvent regeneration and operational issues like corrosion. researchgate.net
To address these challenges, research has focused on developing solid amine sorbents, where amine functionalities are immobilized on porous support materials. researchgate.net This approach offers several advantages, including reduced energy consumption for regeneration, higher CO2 capacity, and lower corrosion potential. utwente.nl Amine-functionalized solid sorbents can be prepared through methods like impregnation or grafting of amine-containing molecules onto supports such as silica or polymers. researchgate.netresearchgate.net
It is in this context that a bifunctional molecule like this compound could be of interest. The methylcarbamate group provides the necessary functionality for reacting with CO2. The 3-chloropropyl group, on the other hand, offers a reactive site that could be used to covalently graft the molecule onto a solid support. This would create a stable, amine-functionalized sorbent material. The synthesis of such materials often involves the reaction of alkyl halides with the surface of the support material. researchgate.net
2 R2NH + CO2 ⇌ R2NCOO- + R2NH2+
The development of novel amine-based solid sorbents is an active area of research, with a focus on designing materials with high adsorption capacity, fast kinetics, and excellent stability over multiple adsorption-desorption cycles. researchgate.net While direct evidence is pending, the chemical structure of this compound aligns with the molecular design principles for creating such advanced materials for carbon capture.
Chemical Modification Strategies for Prodrug Design
The carbamate functional group is a versatile and widely utilized moiety in the design of prodrugs. orientjchem.org Prodrugs are inactive or less active derivatives of a pharmacologically active compound that are converted into the active form within the body through enzymatic or chemical transformation. nih.gov This strategy is employed to overcome various challenges in drug development, such as poor solubility, instability, rapid metabolism, and lack of site-specific delivery. rsc.org The carbamate linkage in a prodrug can mask a polar functional group, such as an amine or a hydroxyl group, on the parent drug molecule, thereby increasing its lipophilicity and ability to cross cell membranes. orientjchem.org
This compound contains two key features relevant to prodrug design: the carbamate group and the reactive 3-chloropropyl chain. The carbamate can act as a cleavable linker, which upon hydrolysis, would release the parent drug. The stability of the carbamate bond can be tuned to control the rate of drug release. nih.gov
The presence of the 3-chloropropyl group introduces an alkylating functionality. Alkylating agents are a class of compounds that can form covalent bonds with biological nucleophiles, such as DNA and proteins. This reactivity has been exploited in the design of anticancer drugs. nih.gov In a prodrug context, a chloroalkyl group could be designed to remain latent until the prodrug reaches its target site.
One potential activation mechanism for a prodrug containing a structure similar to this compound could involve an intramolecular cyclization reaction. For instance, if the carbamate were part of a larger molecule containing a nucleophilic group, the cleavage of the carbamate could be triggered, followed by an intramolecular attack of the nucleophile on the electrophilic carbon of the chloropropyl chain. This type of cyclization-elimination cascade is a known strategy in prodrug design to achieve controlled drug release. nih.govepa.govnih.gov The rate of such a cyclization can be influenced by the nature of the spacer connecting the reactive moieties. nih.gov
Future Research Directions and Unresolved Questions
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of carbamates often involves hazardous reagents such as phosgene, isocyanates, or chloroformates, which generate significant waste and pose safety risks. acs.orgnih.gov Consequently, a primary focus of future research will be the development of greener and more sustainable synthetic pathways to Methyl(3-chloropropyl)methylcarbamate.
Key research avenues include:
CO2 Utilization: The use of carbon dioxide as a C1 building block is a highly attractive, environmentally benign alternative. acs.orgnih.govresearchgate.net Research into catalytic systems that can efficiently fix CO2 with the appropriate amine and chlorinated alcohol precursors to form this compound under mild conditions is a significant goal. nih.govresearchgate.net
Catalyst-Free Continuous Flow Synthesis: Moving from batch reactions to continuous flow processes offers advantages in safety, scalability, and efficiency. acs.org Developing a catalyst-free, continuous flow methodology for the synthesis of this carbamate (B1207046) from amines, alkyl halides, and CO2 would represent a substantial advancement in sustainable chemistry. acs.org
Boc-Protected Amine Precursors: A novel approach involves the direct transformation of tert-butoxycarbonyl (Boc)-protected amines into carbamates. rsc.org This method avoids toxic reagents and metal catalysts, aligning with the principles of green chemistry. rsc.org Adapting this methodology for the specific synthesis of this compound could provide a more efficient and sustainable route.
| Synthetic Approach | Precursors | Advantages | Research Goal for this compound |
| CO2 Fixation | Amine, Chlorinated Alcohol, CO2 | Utilizes a renewable feedstock, reduces reliance on toxic reagents. acs.orgresearchgate.net | Development of efficient catalysts for direct synthesis. |
| Continuous Flow | Amine, Alkyl Halide, CO2 | Improved safety, scalability, and reduced reaction times. acs.orgnih.gov | Optimization of a catalyst-free continuous flow process. |
| From Boc-Amines | Boc-protected Amine, Alcohol | Avoids hazardous reagents and metal catalysts. rsc.org | Adaptation of the method for the specific target compound. |
In-Depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The presence of both a carbamate functional group and a reactive alkyl chloride moiety within the same molecule allows for complex intramolecular and intermolecular reactions.
Future mechanistic studies should focus on:
Intramolecular Cyclization: Investigating the conditions under which this compound undergoes intramolecular cyclization to form heterocyclic compounds. This involves studying the kinetics and thermodynamics of the reaction to control the formation of desired cyclic products.
Nucleophilic Substitution Pathways: Elucidating whether nucleophilic substitution reactions at the chloropropyl group proceed via an S(_N)1 or S(_N)2 mechanism under various conditions. This knowledge is fundamental for controlling selectivity in reactions with different nucleophiles.
Intermediate Identification: Utilizing advanced analytical techniques to identify and characterize transient intermediates, such as isocyanates, which may form during certain synthetic routes. rsc.org This provides valuable insight into the reaction pathway and can help in minimizing side-product formation.
High-Throughput Screening for Chemical Transformations
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new chemical reactions and optimizing existing ones. sigmaaldrich.com Applying HTS to this compound can rapidly identify optimal catalysts, solvents, and reaction conditions for a wide range of transformations.
Future HTS campaigns could target:
Catalyst Discovery: Screening large libraries of potential catalysts (e.g., metal complexes, organocatalysts) for reactions such as cross-coupling or C-H activation involving the carbamate.
Reaction Condition Optimization: Systematically varying parameters like temperature, pressure, and reactant ratios in parallel to quickly map the optimal reaction landscape for desired transformations. sigmaaldrich.com
Biological Activity Screening: Employing HTS to evaluate libraries of compounds derived from this compound for potential biological activity, such as enzyme inhibition. nih.govmdpi.com This can accelerate the identification of new lead compounds for drug discovery. nih.govnih.gov
Advanced Spectroscopic Techniques for Real-Time Monitoring
The ability to monitor reactions in real-time provides invaluable data for understanding kinetics and mechanisms. researchgate.net The application of advanced spectroscopic techniques to the study of this compound reactions is a key area for future investigation.
Promising techniques include:
In-situ NMR and IR Spectroscopy: These methods allow for the direct observation of reactant consumption and product formation as the reaction progresses, enabling the identification of intermediates and the determination of reaction kinetics. researchgate.net
Raman Spectroscopy: As a non-destructive technique with minimal sample preparation, Raman spectroscopy is well-suited for real-time monitoring of chemical transformations, including those in complex matrices. mdpi.com
Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be used for the sensitive and specific detection of reactants, products, and byproducts, providing detailed information about reaction pathways and efficiency. nih.gov
| Spectroscopic Technique | Information Gained | Application to this compound |
| In-situ NMR/IR | Reaction kinetics, intermediate identification. researchgate.net | Monitoring synthesis and subsequent transformations in real-time. |
| Raman Spectroscopy | Molecular fingerprinting, non-destructive analysis. mdpi.com | On-line reaction monitoring in industrial or laboratory settings. |
| LC-MS/MS | Quantification of trace components, byproduct analysis. nih.gov | Confirming product purity and identifying minor reaction pathways. |
Computational Design of Advanced Carbamate Derivatives
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. These in silico methods can predict the biological activity, reactivity, and physical properties of novel carbamate derivatives based on the this compound scaffold, thereby guiding synthetic efforts.
Future computational research should aim to:
Structure-Activity Relationship (SAR) Studies: Develop quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activity, such as enzyme inhibition. nih.gov
Molecular Docking: Perform molecular docking simulations to predict the binding modes and affinities of designed carbamate derivatives with biological targets, such as enzymes implicated in disease. ijpsdronline.comresearchgate.net This can help prioritize compounds for synthesis and experimental testing. mdpi.com
Reaction Modeling: Use computational methods to investigate the transition states and energy profiles of potential reactions, providing a deeper understanding of reaction mechanisms and selectivity.
Exploration of New Chemical Applications in Emerging Fields
The unique combination of a carbamate group and an alkyl chloride in this compound makes it a versatile building block for synthesizing novel compounds with potential applications in various emerging fields.
Potential areas for exploration include:
Medicinal Chemistry: Carbamates are present in a wide array of bioactive compounds and approved drugs. rsc.orgmdpi.comgoogle.com Derivatives of this compound could be synthesized and evaluated as potential therapeutic agents, for instance, as enzyme inhibitors in neurodegenerative diseases or cancer. ijpsdronline.comresearchgate.netmdpi.com
Materials Science: Carbamates are precursors to polyurethanes. bohrium.com The functional handle provided by the chloroalkyl group could be used to incorporate this molecule into novel polymers or materials with tailored properties, such as flame retardancy or enhanced durability.
Agrochemicals: Many commercial insecticides, herbicides, and fungicides are carbamate derivatives. bohrium.comgoogle.com The synthesis and screening of new compounds derived from this compound could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
Q & A
Basic: What are the recommended methods for synthesizing Methyl(3-chloropropyl)methylcarbamate with high purity?
Synthesis typically involves carbamate formation via reaction of methyl isocyanate with 3-chloropropanol under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Catalyzing the reaction with triethylamine or pyridine derivatives to enhance yield .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like unreacted isocyanate .
Reference Data: Similar carbamates (e.g., ethiofencarb) are synthesized under nitrogen atmospheres to prevent oxidation .
Basic: Which analytical techniques are most effective for characterizing this compound and its impurities?
- HPLC with UV detection : Optimize using a C18 column and methanol/water (70:30) mobile phase; retention time comparison with standards aids identification .
- GC-MS : Useful for volatile impurities; derivatization may be needed for polar metabolites .
- NMR (¹H/¹³C) : Confirm structural integrity by comparing peaks to analogous carbamates (e.g., trimethacarb’s methyl and carbonyl signals ).
Basic: What safety protocols are critical during handling?
- Skin Protection : Wear nitrile gloves and apply barrier creams; post-handling decontamination is mandatory .
- Respiratory Protection : Use EN 143-certified particulate filters due to potential aerosolization during synthesis .
- Environmental Controls : Avoid drainage contamination by using sealed containers and secondary containment trays .
Advanced: How can researchers resolve contradictions in reported thermal stability data?
- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
- Isothermal Stability Studies : Conduct at 25°C, 40°C, and 60°C to model shelf-life discrepancies. For example, notes hydrolysis sensitivity in humid conditions, which may explain variability .
Methodological Tip: Include control samples with stabilizers (e.g., antioxidants) to assess degradation pathways .
Advanced: What are the dominant environmental degradation pathways, and how can metabolites be identified?
- Hydrolytic Degradation : Monitor pH-dependent breakdown using LC-MS; chlorinated propanols are common hydrolysis products .
- Photolytic Studies : Expose solutions to UV light (254 nm) and analyze via high-resolution MS for hydroxylated or dechlorinated metabolites .
Data Conflict Note: emphasizes avoiding water contamination, suggesting hydrolysis is a primary pathway, while photolysis may dominate in sunlit environments .
Advanced: How can computational models predict the compound’s reactivity in novel reaction systems?
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model nucleophilic attack sites (e.g., carbonyl carbon reactivity ).
- QSAR for Toxicity Prediction : Train models using toxicity data from structurally related carbamates (e.g., chlorpropham’s acetylcholinesterase inhibition ).
Validation : Cross-reference computational results with experimental kinetic studies (e.g., Arrhenius plots from thermal decomposition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
